molecular formula C11H10N8O3S B4776011 1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE

1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE

Cat. No.: B4776011
M. Wt: 334.32 g/mol
InChI Key: BVUQKGWYBOYTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrotriazole moiety, and a tetrazole ring

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the nitration of anisole (methoxybenzene) to form 4-methoxynitrobenzene, followed by reduction to yield 4-methoxyaniline.

    Synthesis of the Nitrotriazole Moiety: The nitrotriazole group is synthesized by reacting methylhydrazine with nitroacetic acid, followed by cyclization to form the triazole ring.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the nitrotriazole moiety under suitable conditions to form the desired tetrazole compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitrotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE include:

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8O3S/c1-17-10(12-9(14-17)19(20)21)23-11-13-15-16-18(11)7-3-5-8(22-2)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQKGWYBOYTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
1-(4-METHOXYPHENYL)-5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1H-1,2,3,4-TETRAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.